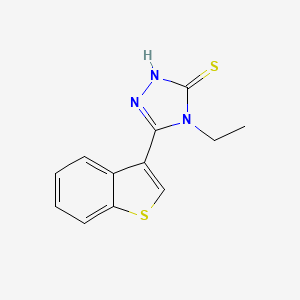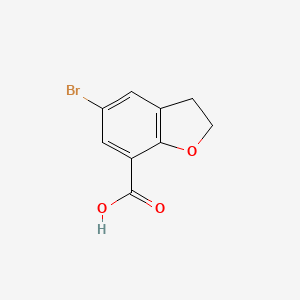
5-溴-2,3-二氢苯并呋喃-7-羧酸
描述
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid is a chemical compound with the molecular formula C9H7BrO3 . It has a molecular weight of 243.05 g/mol . The IUPAC name for this compound is 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid .
Synthesis Analysis
The synthesis of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid or similar compounds often involves complex chemical reactions . For instance, one method involves a zinc-mediated ring closure of a precursor compound . Another method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid consists of a benzofuran ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 7-position . The InChI code for this compound is InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) .Physical And Chemical Properties Analysis
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid is a solid at 20 degrees Celsius . It has a molecular weight of 243.05 g/mol, and its exact mass and monoisotopic mass are 241.95786 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound’s XLogP3-AA is 2.1 .科学研究应用
Anticancer Activity
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid: is part of the benzofuran family, compounds known for their biological activities. Research indicates that some benzofuran derivatives exhibit significant cell growth inhibitory effects on various cancer cell lines . This compound could be a precursor or a model for synthesizing new anticancer agents, potentially offering therapeutic options with fewer side effects.
Antiviral Properties
Benzofuran derivatives have been identified with antiviral activities. For instance, certain compounds have shown effectiveness against viruses like the Hepatitis C virus and are expected to be developed into therapeutic drugs . The structural analogs of 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid could be explored for their efficacy against viral infections.
Drug Development and Synthesis
The benzofuran core is a common structure in many biologically active natural medicines and synthetic chemical materials5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid can be a key intermediate in the synthesis of complex drug molecules, especially in the realm of natural product synthesis .
安全和危害
未来方向
Benzofuran compounds, including 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .
属性
IUPAC Name |
5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-5-1-2-13-8(5)7(4-6)9(11)12/h3-4H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBMKAXASFPSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383421 | |
| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
41177-72-4 | |
| Record name | 5-Bromo-2,3-dihydro-7-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41177-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)


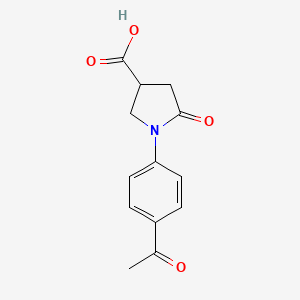
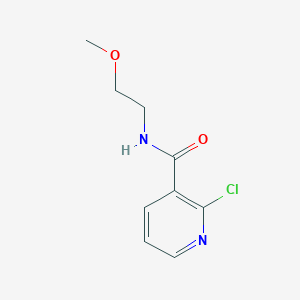
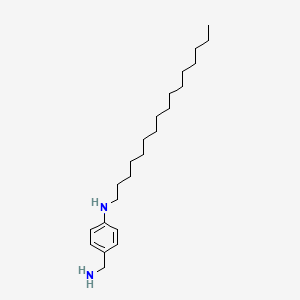
![Benzene, 1-[(6-bromohexyl)oxy]-4-iodo-](/img/structure/B1334556.png)


